molecular formula C8H14Cl2N2O3 B11766173 Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride

Cat. No.: B11766173
M. Wt: 257.11 g/mol
InChI Key: MUJJXXBSCUOLHU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-bromoacetate with 2-aminoethanol to form ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce various substituted oxazole derivatives.

Scientific Research Applications

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The oxazole ring can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate dihydrochloride is unique due to its specific structure, which combines an oxazole ring with an aminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H14Cl2N2O3

Molecular Weight

257.11 g/mol

IUPAC Name

ethyl 2-(2-aminoethyl)-1,3-oxazole-4-carboxylate;dihydrochloride

InChI

InChI=1S/C8H12N2O3.2ClH/c1-2-12-8(11)6-5-13-7(10-6)3-4-9;;/h5H,2-4,9H2,1H3;2*1H

InChI Key

MUJJXXBSCUOLHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)CCN.Cl.Cl

Origin of Product

United States

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